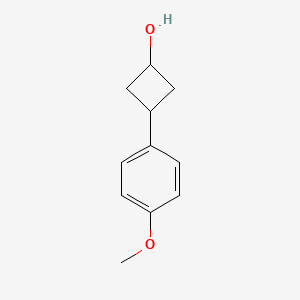

3-(4-Methoxyphenyl)cyclobutanol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-11-4-2-8(3-5-11)9-6-10(12)7-9/h2-5,9-10,12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTIQERRJGBDCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Methoxyphenyl Cyclobutanol and Analogues

Strategies for Cyclobutane (B1203170) Ring Construction

The formation of four-membered rings can be achieved through various synthetic routes. Among these, cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic product, are particularly powerful. acs.org

Ring-Forming Reactions Beyond Cycloaddition

While cycloadditions are a primary method for constructing cyclobutane rings, several other ring-forming strategies have been developed, offering alternative pathways to this valuable scaffold.

Intramolecular Cyclization Pathways

Intramolecular reactions provide a powerful means to construct cyclic systems with high efficiency. The Dieckmann cyclization, an intramolecular Claisen condensation, can be used to form five- or six-membered rings and is a key reaction in enolate chemistry. youtube.com While not directly forming a four-membered ring, the principles of intramolecular reactions are fundamental in organic synthesis. The intramolecular [2+2] photoaddition followed by a cyclobutane-fragmentation sequence is another powerful strategy in organic synthesis. acs.org

Approaches via C-H Functionalization Logic for Cyclobutane Synthesis

The direct functionalization of C-H bonds represents a highly atom- and step-economical approach to the synthesis of complex molecules. nih.govacs.org This strategy avoids the need for pre-functionalized starting materials, streamlining synthetic routes. nih.gov In the context of cyclobutane synthesis, C-H functionalization has been explored as a powerful tool to introduce functionality onto the pre-formed cyclobutane ring. nih.govacs.org

Rhodium-catalyzed C-H insertion reactions of diazo compounds have been successfully applied to the functionalization of substituted cyclobutanes. nih.gov By carefully selecting the rhodium catalyst, it is possible to achieve site-selective functionalization at either the C1 or C3 position of the cyclobutane ring, providing access to either 1,1-disubstituted or cis-1,3-disubstituted products. nih.gov Another strategy involves the use of a directing group, such as an 8-aminoquinoline (B160924) group, to guide a palladium-catalyzed C(sp³)–H arylation reaction. researchgate.net This approach has been used to access complex, chiral cyclobutane derivatives. researchgate.net

Multi-Component Reactions for Cyclobutanol (B46151) Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecular scaffolds. nih.govnih.gov These reactions are particularly attractive from a green chemistry perspective as they often reduce the number of synthetic steps and purification procedures. nih.gov

A notable example is the visible-light-catalyzed multi-component cascade reaction to synthesize cyclobutanes. nih.gov This method combines an aldol (B89426) reaction and a Wittig reaction with a [2+2] cycloaddition in a one-pot process, starting from commercially available aldehydes, ketones (or phosphorus ylides), and olefins. nih.gov

Introduction of the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl group is a common substituent in biologically active molecules and can be introduced at various stages of the synthesis. One common method for introducing this moiety is through coupling reactions, such as the Suzuki coupling, which utilizes a palladium catalyst to couple an organic halide with an organoboron compound. guidechem.com For example, 4-methoxyphenylboronic acid is a readily available reagent that can be used in such reactions. guidechem.com

Alternatively, the 4-methoxyphenyl group can be present in one of the starting materials prior to the formation of the cyclobutane ring. For instance, in a rhodium-catalyzed reaction, a quinoline-8-carbaldehyde bearing a 4-methoxyphenyl group at the C4 position can be used as a substrate. acs.org In another example, a green chemistry approach describes the synthesis of a dihydropyrimidinone derivative using p-methoxy benzaldehyde (B42025) as one of the starting components in a reaction catalyzed by pineapple juice. frontiersin.org

The synthesis of 3-(3-Cyclopentoxy-4-methoxyphenyl)-E-propene-1-aldehyde involves the oxidation of the corresponding alcohol using manganese dioxide. prepchem.com This aldehyde can then potentially undergo further reactions to form a cyclobutane ring.

Strategies for Arylation of Cyclobutanol Systems

The introduction of an aryl group onto a cyclobutane ring is a key transformation in the synthesis of compounds like 3-(4-methoxyphenyl)cyclobutanol. Modern catalytic methods offer powerful tools for this purpose.

One prominent strategy involves the palladium-catalyzed cross-coupling reaction of a suitable cyclobutane precursor with a 4-methoxyphenyl organometallic reagent. For instance, a cyclobutanone (B123998) can be converted to an enol triflate, which can then undergo a Suzuki coupling with 4-methoxyphenylboronic acid. Alternatively, a 3-halocyclobutanol could be directly coupled with a 4-methoxyphenyl Grignard or organozinc reagent.

Another advanced approach is the direct C(sp³)–H arylation . nih.gov This method allows for the direct coupling of a C-H bond on the cyclobutane ring with an aryl halide or another suitable arylating agent, catalyzed by a transition metal such as palladium. nih.govacs.org This strategy is highly atom-economical and can simplify synthetic routes by avoiding the pre-functionalization of the cyclobutane ring. nih.gov For the synthesis of this compound, this would involve the direct arylation of cyclobutanol at the C3 position.

Nickel-catalyzed reactions have also emerged as a powerful tool for C-C bond formation. rsc.org A nickel-catalyzed cine-arylation of tertiary cyclobutanols has been reported to form β-aryl ketones, showcasing the potential of nickel catalysis in functionalizing cyclobutane rings. rsc.org While this specific example leads to a ketone, modifications of this methodology could potentially be adapted for the synthesis of arylated cyclobutanols.

The synthesis of 3-borylated cyclobutanols presents another versatile route. nih.gov These borylated intermediates can readily participate in Suzuki cross-coupling reactions with 4-methoxy-bromobenzene to yield the desired this compound. This two-step approach offers a high degree of flexibility and control.

| Arylation Strategy | Cyclobutane Precursor | Arylating Agent | Catalyst/Reagent | Key Features |

| Suzuki Coupling | 3-Borylcyclobutanol | 4-Methoxy-bromobenzene | Palladium Catalyst, Base | High functional group tolerance, well-established. |

| Negishi Coupling | 3-Halocyclobutanol | 4-Methoxyphenylzinc chloride | Palladium Catalyst | Good for sensitive substrates. |

| Direct C-H Arylation | Cyclobutanol | 4-Methoxy-iodobenzene | Palladium Catalyst, Ligand | Atom-economical, avoids pre-functionalization. nih.gov |

Stereochemical Implications of Aromatic Substituent Incorporation

The introduction of the 4-methoxyphenyl group at the C3 position of the cyclobutanol ring creates a stereocenter, leading to the possibility of cis and trans diastereomers relative to the hydroxyl group. The stereochemical outcome of the arylation reaction is highly dependent on the chosen synthetic method and the nature of the substrate and reagents.

In reactions involving the addition of an organometallic reagent to a cyclobutanone, the stereoselectivity is governed by the facial selectivity of the nucleophilic attack. The incoming aryl group can approach from the same side as the directing group (e.g., a bulky substituent already on the ring) or from the opposite side. Subsequent reduction of the ketone to the alcohol would then establish the final cis/trans relationship.

For direct C-H arylation reactions, the stereochemistry can be influenced by directing groups on the cyclobutane ring. acs.org These groups can coordinate to the metal catalyst and guide the arylation to a specific C-H bond, thereby controlling the stereochemical outcome. acs.org The inherent non-planar nature of the cyclobutane ring also plays a crucial role in determining the transition states and, consequently, the diastereoselectivity of the reaction. acs.org

The relative stability of the cis and trans isomers will also play a role. The trans isomer is often thermodynamically more stable due to reduced steric hindrance between the aryl and hydroxyl groups. However, kinetically controlled reactions may favor the formation of the cis isomer. The ability to selectively synthesize one diastereomer over the other is a significant challenge and a key area of research in cyclobutane chemistry.

Chemical Transformations to Obtain this compound Derivatives

The presence of both a hydroxyl group and an electron-rich aromatic ring in this compound provides two reactive handles for further chemical modifications. This allows for the generation of a wide array of derivatives with potentially new properties.

Functional Group Interconversions on the Cyclobutanol Scaffold

The secondary alcohol of the cyclobutanol moiety is a prime site for a variety of functional group interconversions.

Oxidation of the hydroxyl group to a ketone would yield 3-(4-methoxyphenyl)cyclobutanone. This ketone can then serve as a precursor for a range of other derivatives, for example, through reductive amination to introduce nitrogen-containing functional groups or through Wittig-type reactions to form alkenes.

Dehydration of the alcohol can lead to the formation of an alkene, 1-(4-methoxyphenyl)cyclobutene. The conditions for this elimination reaction (acidic or basic) can influence the regioselectivity if other abstractable protons are present.

Substitution of the hydroxyl group, after conversion to a good leaving group such as a tosylate or a halide, allows for the introduction of various nucleophiles, including azides, cyanides, and thiols, further expanding the chemical space of accessible derivatives.

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation | PCC, DMP, Swern Oxidation | Ketone |

| Dehydration | H₂SO₄, heat | Alkene |

| Tosylation | TsCl, Pyridine | Tosylate (for substitution) |

| Halogenation | SOCl₂, PBr₃ | Halide (for substitution) |

Derivatization of the Hydroxyl and Aryl Groups

Both the hydroxyl and the aryl groups of this compound can be readily derivatized to modify the molecule's properties.

The hydroxyl group can undergo etherification by reaction with an alkyl halide under basic conditions (Williamson ether synthesis) to form ethers. Esterification with acyl chlorides or carboxylic anhydrides yields the corresponding esters. researchgate.net These reactions can be used to introduce a wide variety of substituents, altering properties such as lipophilicity and steric bulk.

The 4-methoxyphenyl group is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) group. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur primarily at the positions ortho to the methoxy group (C3' and C5'). Demethylation of the methoxy group to a phenol (B47542) would provide another site for further functionalization.

| Group | Reaction Type | Reagent(s) | Resulting Derivative |

| Hydroxyl | Etherification | Alkyl Halide, Base | Ether |

| Hydroxyl | Esterification | Acyl Chloride, Base | Ester |

| Aryl | Nitration | HNO₃, H₂SO₄ | Nitro-aryl derivative |

| Aryl | Bromination | Br₂, FeBr₃ | Bromo-aryl derivative |

| Aryl | Demethylation | BBr₃ | Phenolic derivative |

Advanced Spectroscopic and Structural Elucidation of 3 4 Methoxyphenyl Cyclobutanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

One-Dimensional NMR (¹H, ¹³C) for Chemical Shift Analysis and Structural Elucidation

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for determining the basic carbon-hydrogen framework of 3-(4-methoxyphenyl)cyclobutanol derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For a typical this compound derivative, characteristic signals would include those for the aromatic protons of the methoxyphenyl group, the methoxy (B1213986) protons, and the protons on the cyclobutane (B1203170) ring. The chemical shifts (δ) of the cyclobutane protons are particularly informative for determining the relative stereochemistry (cis/trans isomerism) of the substituents. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the cyclobutane ring and the methoxyphenyl group provide crucial structural information. mdpi.comresearchgate.net For instance, the carbon bearing the hydroxyl group will have a characteristic downfield shift. The interpretation of ¹³C NMR chemical shifts can be a valuable tool for differentiating between isomers. nih.gov

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a this compound Derivative

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons (ortho to OMe) | ~6.8-7.0 | ~114 |

| Aromatic Protons (meta to OMe) | ~7.1-7.3 | ~128 |

| Methine Proton (CH-OH) | ~4.0-4.5 | ~70 |

| Cyclobutane Protons | ~1.8-2.8 | ~30-45 |

| Methoxy Protons (OCH₃) | ~3.8 | ~55 |

| Aromatic Carbon (ipso to OMe) | - | ~159 |

| Aromatic Carbon (ipso to cyclobutyl) | - | ~135 |

Note: The exact chemical shifts can vary depending on the specific derivative, solvent, and experimental conditions. sigmaaldrich.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry Determination

Two-dimensional NMR techniques are indispensable for unambiguously assigning ¹H and ¹³C signals and for determining the through-bond and through-space correlations within the molecule. science.govyoutube.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. sdsu.eduresearchgate.net In this compound, COSY would show correlations between the protons on the cyclobutane ring, helping to establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs (¹JCH). sdsu.edu This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-3 bond) correlations between protons and carbons (²JCH, ³JCH). sdsu.edu This experiment is crucial for piecing together the entire molecular structure by connecting different spin systems. For example, it can show correlations between the cyclobutane protons and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This is particularly important for determining the stereochemistry, such as the cis or trans relationship of substituents on the cyclobutane ring.

X-ray Crystallography for Absolute and Relative Stereochemistry

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. nih.govnih.govspringernature.com The technique involves diffracting X-rays off a single crystal of the compound. thieme-connect.de The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms. soton.ac.uk For chiral derivatives of this compound, X-ray crystallography can unambiguously establish the R/S configuration of stereocenters and the cis/trans arrangement of substituents on the cyclobutane ring. researchgate.netresearchgate.net

Key Findings from Hypothetical X-ray Crystallography Data:

| Parameter | Value | Significance |

| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁2₁2₁ | Indicates a chiral, non-centrosymmetric space group. |

| Bond Angles (Cyclobutane) | ~88-90° | Confirms the strained four-membered ring structure. researchgate.net |

| Dihedral Angles | Varies | Defines the puckering of the cyclobutane ring and the relative orientation of substituents. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. libretexts.orgieeesem.comjuniperpublishers.com

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Characteristic absorption bands can be used to identify specific functional groups. pressbooks.pub For this compound, key FT-IR absorptions would include a broad O-H stretch for the alcohol, C-H stretches for the aromatic and aliphatic portions, a C=C stretch for the aromatic ring, and a C-O stretch for the ether and alcohol groups. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and can provide a "fingerprint" of the molecule. juniperpublishers.comnih.gov

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Alcohol (O-H) | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Aromatic C=C | Stretching | 1500-1600 |

| Ether (C-O-C) | Asymmetric Stretching | 1235-1265 |

| Alcohol (C-O) | Stretching | 1000-1260 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. researchgate.net This technique measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the unambiguous determination of the molecular formula.

Fragmentation Analysis: In addition to providing the molecular ion peak, mass spectrometry also reveals a characteristic fragmentation pattern. The way a molecule breaks apart upon ionization can provide valuable structural information. For this compound, common fragmentation pathways could involve the loss of a water molecule from the alcohol, cleavage of the cyclobutane ring, or fragmentation of the methoxyphenyl group. docbrown.infodocbrown.info Analysis of these fragment ions can help to confirm the proposed structure.

Mechanistic Investigations and Reaction Pathway Analysis for 3 4 Methoxyphenyl Cyclobutanol Formation

Unraveling Reaction Intermediates

The pathway to 3-(4-Methoxyphenyl)cyclobutanol can proceed through various mechanisms, each characterized by distinct reaction intermediates. The specific intermediates formed are highly dependent on the chosen synthetic route, such as [2+2] cycloadditions, formal [3+1] cycloadditions, or rearrangements.

In formal [3+1] cycloaddition approaches for synthesizing related 3-arylcyclobutanols, a key step involves the reaction of a C3-bis-electrophile with a C1-bis-nucleophile. For instance, the synthesis of 3-borylated cyclobutanols from epihalohydrins and lithiated 1,1-diborylalkanes proceeds through a proposed intermediate designated as Intermediate A . This intermediate can then undergo cyclization to form the desired cyclobutanol (B46151) ring. However, its stability is crucial, as it can be diverted into side products through direct substitution or semipinacol rearrangement. nih.gov

Computational studies on the fundamental process of cyclobutane (B1203170) ring opening suggest that a tetramethylene biradical is a key intermediate. arxiv.org While this relates to the reverse reaction, the principle of microscopic reversibility implies that such biradical species are also relevant to the ring-formation process, particularly in thermal or photochemical [2+2] cycloadditions of two alkene units. The formation of the cyclobutane ring from two ethylene (B1197577) molecules, for example, is believed to proceed through this biradical intermediate rather than a concerted pathway, which has a much higher activation energy. arxiv.org

Other potential intermediates in cyclobutane synthesis include:

Dipolar intermediates , which are generated in Lewis acid-catalyzed cycloadditions of donor-acceptor cyclobutanes.

Allenol phosphodiester intermediates , which have been proposed in the formation of certain organophosphate-appended cyclobutanes. researchgate.net

Norrish-Yang 1,4-diradical intermediates , which are formed during photochemical intramolecular cycloaddition reactions to yield cyclobutanols. eurekaselect.com

The table below summarizes some of the key intermediates that could be involved in the formation of a cyclobutanol ring system.

| Intermediate Type | Associated Reaction Type | Reference |

| Borylated Alkoxide (Intermediate A) | Formal [3+1] Cycloaddition | nih.gov |

| Tetramethylene Biradical | Thermal/Photochemical [2+2] Cycloaddition | arxiv.org |

| Norrish-Yang 1,4-Diradical | Photochemical Cyclization | eurekaselect.com |

| Carbon Cation Intermediate | Silver-Catalyzed Rearrangement of Bicyclobutanes | rsc.org |

| Zwitterionic Intermediate | Rh-catalyzed reaction of α-allyl-α-diazocarbonyl compounds | nih.gov |

Kinetic and Thermodynamic Aspects of Cyclobutane Ring Formation

The formation of a cyclobutane ring is a thermodynamically challenging process primarily due to significant ring strain. This strain arises from two main factors: angle strain from the compression of C-C-C bond angles from the ideal tetrahedral 109.5° to approximately 90°, and torsional strain from the eclipsing of hydrogen atoms on adjacent carbon atoms. masterorganicchemistry.com

The total ring strain for an unsubstituted cyclobutane is approximately 26.3 kcal/mol. masterorganicchemistry.commasterorganicchemistry.com This inherent instability means that the equilibrium often lies towards the starting materials unless the reaction is driven forward. The activation enthalpy (ΔH‡) for the ring opening of cyclobutane is about 62.7 kcal/mol, which is lower than the energy required to break a C-C bond in a linear alkane (approx. 86.3 kcal/mol). arxiv.org This difference highlights how the release of ring strain contributes to the transition state of the ring-opening reaction, and conversely, represents the thermodynamic barrier that must be overcome for ring formation.

Stereochemical Pathways and Diastereomeric Control

Achieving stereochemical control is a central challenge in the synthesis of substituted cyclobutanes like this compound. The molecule contains two stereocenters (C1 and C3), meaning it can exist as cis and trans diastereomers. The puckered, non-planar conformation of the cyclobutane ring and its rapid ring-flipping can make predictable stereocontrol difficult. masterorganicchemistry.com

Several strategies have been developed to control the diastereoselectivity of cyclobutanol formation:

Substrate Control: The stereochemistry of the starting materials can directly influence the stereochemical outcome. In the synthesis of 3-borylated cyclobutanols, the use of 1-substituted epibromohydrins as starting materials resulted in the formation of a single diastereomer. This indicates that the substituent on the starting material effectively controls the stereochemistry at the C3 position of the cyclobutane ring. nih.gov

Intermediate Conformation: The diastereoselectivity can be dictated by the relative stereochemistry of substituents in a key reaction intermediate. The less sterically hindered pathway for the cyclization of an intermediate will be favored, leading to the major diastereomer.

Reaction Type: Certain reaction types are inherently stereoselective. The Norrish-Yang photocyclization, for instance, can proceed with excellent diastereoselectivity. eurekaselect.com Similarly, tandem cyclopropanation/semi-pinacol rearrangements have been shown to produce cyclobutanones with high diastereoselectivity, which can then be reduced to the corresponding cyclobutanols. researchgate.net

Catalyst and Reagent Control: The choice of catalyst can be critical. In some syntheses of 1,3-disubstituted cyclobutanes, palladium and oxygenophilic Lewis acids have been used to address issues of diastereoselectivity. nih.gov In other cases, the choice of a proton source for quenching an enolate intermediate was shown to reverse the sense of diastereoselectivity. nih.gov

The table below outlines factors that influence the stereochemical outcome in the synthesis of substituted cyclobutanes.

| Control Factor | Mechanism/Example | Outcome | Reference |

| Substrate Structure | Use of 1-substituted epibromohydrins. | Formation of a single diastereomer. | nih.gov |

| Reaction Conditions | Photocyclisation of butyrophenones. | Excellent diastereoselectivities. | eurekaselect.com |

| Catalysis | Silver-π-acid catalysis for C-H cyclobutylation. | High diastereocontrol (up to >20:1 d.r.). | rsc.org |

| Quenching Agent | Use of a sterically demanding proton source (BHT). | Reversal of diastereoselectivity. | nih.gov |

Solvent Effects on Reaction Outcomes and Selectivity

The choice of solvent can have a profound impact on the yield, reaction rate, and selectivity in the formation of this compound. Solvents can influence the stability of reactants, intermediates, and transition states, thereby altering the energy landscape of the reaction.

In a formal [3+1] cycloaddition to form 3-borylated cyclobutanols, polar aprotic solvents like tetrahydrofuran (B95107) (THF) were found to be effective. nih.gov In contrast, switching to a non-polar, non-coordinating solvent such as toluene (B28343) resulted in a complete shutdown of reactivity. Reactivity could be partially restored by adding a highly polar, coordinating additive like HMPA, demonstrating the crucial role of solvent polarity and coordination in facilitating the reaction, likely by stabilizing charged intermediates or transition states. nih.gov

In other cases, the solvent can actively participate in the reaction mechanism. For example, in the synthesis of certain indazole derivatives, glacial acetic acid is used not only as a solvent but also as a catalyst that facilitates dehydration and dehydrogenation steps. nih.gov

Control experiments in silver-catalyzed C–H cyclobutylation reactions have shown that both the type of silver salt and the solvent are essential for achieving high yields and diastereoselectivity. rsc.orgnih.gov The use of various Brønsted and Lewis acids in these systems often led to poor yields and selectivity, highlighting a specific synergistic effect between the catalyst and the solvent environment. rsc.orgnih.gov For instance, a mixture of dichloroethane (DCE) and hexafluoroisopropanol (HFIP) was found to be optimal in a silver-catalyzed reaction, whereas other solvents were less effective. rsc.org This indicates that the solvent's ability to support the catalytically active species and stabilize the key transition state is paramount for success.

Theoretical and Computational Chemistry Studies on 3 4 Methoxyphenyl Cyclobutanol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 3-(4-Methoxyphenyl)cyclobutanol, conformational analysis is particularly important due to the flexibility of the cyclobutane (B1203170) ring and the rotation of the methoxyphenyl group.

The cyclobutane ring is not planar and can exist in puckered conformations. Furthermore, the molecule can exist as cis and trans isomers, depending on the relative orientation of the hydroxyl and methoxyphenyl groups. DFT calculations can determine the relative energies of these different conformers to identify the most stable structures. nih.gov The orientation of the methoxyphenyl group relative to the cyclobutane ring is another key conformational variable. Studies on similar methoxyphenyl fragments show that the group's twist angle can adopt either a coplanar or a perpendicular conformation, largely influenced by the steric and electronic effects of its substituents. bohrium.com

Below is a table of hypothetical optimized geometric parameters for the most stable conformer of trans-3-(4-Methoxyphenyl)cyclobutanol, based on DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C-O (hydroxyl) | 1.430 |

| C-O (ether) | 1.365 | |

| C-C (aromatic) | 1.395 | |

| C-C (cyclobutane) | 1.548 | |

| Bond Angle (°) | C-O-H | 109.5 |

| C-C-C (cyclobutane) | 88.5 | |

| Ph-C-C (cyclobutane) | 118.0 | |

| Dihedral Angle (°) | C-C-O-H | 180.0 (anti) |

| C-C-C-Ph | 45.0 |

Note: This data is illustrative and based on typical values for similar functional groups.

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. pmf.unsa.bachemicalpapers.com A small energy gap implies high polarizability and greater reactivity. nih.gov

For this compound, the HOMO is expected to be primarily localized on the electron-rich 4-methoxyphenyl (B3050149) ring, which is activated by the electron-donating methoxy (B1213986) group. The LUMO is likely distributed over the aromatic ring and the cyclobutane system. The energy of these orbitals dictates the molecule's ability to participate in electron transfer processes.

Quantum chemical calculations can provide precise values for these energies.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Highest Occupied Molecular Orbital; indicates nucleophilic character. |

| LUMO | -0.75 | Lowest Unoccupied Molecular Orbital; indicates electrophilic character. |

| HOMO-LUMO Gap (ΔE) | 5.10 | Indicates high kinetic stability and relatively low reactivity. pmf.unsa.bachemicalpapers.com |

Note: These values are representative and derived from analyses of structurally related aromatic alcohols. pmf.unsa.baresearchgate.netlew.ro

DFT calculations are highly effective in predicting spectroscopic parameters, which can be used to confirm the structure of synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms. semanticscholar.org These calculated shifts, when scaled and compared with experimental data, provide powerful validation of the molecular structure. nih.gov

Table of Predicted vs. Experimental NMR Chemical Shifts (ppm)

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|

| C (hydroxyl-bearing) | 70.5 | 4.1 |

| C (aromatic, C-O) | 158.2 | - |

| C (methoxy) | 55.3 | 3.8 |

| H (hydroxyl) | - | 2.5 |

| H (aromatic) | - | 6.8 - 7.2 |

Note: Values are illustrative, based on data for analogous compounds like (4-methoxyphenyl)methanol and other substituted phenols. nih.govnewdrugapprovals.org

IR Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to observed experimental bands.

Table of Predicted IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol | 3350 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3050 |

| C-H Stretch (Aliphatic) | Cyclobutane Ring | 2950 |

| C=C Bend (Aromatic) | Phenyl Ring | 1610, 1515 |

| C-O Stretch | Ether, Alcohol | 1250, 1030 |

Note: These frequencies are based on calculations for molecules with similar functional groups. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Reactivity

While DFT calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. taylorandfrancis.com For this compound, MD simulations can be employed to explore its conformational landscape by simulating the movements of its atoms at a given temperature.

These simulations can reveal the flexibility of the cyclobutane ring, showing transitions between different puckered states. They can also model the rotation of the methoxyphenyl group, providing a statistical understanding of its preferred orientations in solution. This dynamic picture is crucial for understanding how the molecule's shape adapts in different environments and how its conformation might change to facilitate intermolecular interactions or chemical reactions.

Analysis of Non-covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are critical in determining the physical properties and biochemical behavior of molecules. nih.gov These interactions, which include hydrogen bonds, dipole-dipole forces, and London dispersion forces, govern how molecules recognize and bind to one another. libretexts.orgopenstax.org

For this compound, the key non-covalent interactions are:

Hydrogen Bonding: The hydroxyl (-OH) group is the most significant feature for NCI, acting as both a hydrogen bond donor and acceptor. This allows the molecule to form strong interactions with itself (in condensed phases) and with other polar molecules, such as water or biological receptors.

Dipole-Dipole Interactions: The presence of the polar C-O bonds in the hydroxyl and methoxy groups creates a net molecular dipole moment, leading to electrostatic dipole-dipole attractions. openstax.org

Computational tools can analyze and visualize these forces. Methods based on electron density can generate maps that highlight regions of steric repulsion, van der Waals interactions, and strong attractive interactions like hydrogen bonds, providing a detailed picture of the forces that govern the molecule's behavior. nih.govmalta-consolider.com

Applications and Synthetic Utility of 3 4 Methoxyphenyl Cyclobutanol in Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

The strategic placement of functional groups on the 3-(4-Methoxyphenyl)cyclobutanol framework makes it a highly versatile intermediate for the synthesis of a wide range of organic compounds. The hydroxyl group can be readily converted into other functionalities or used to direct subsequent reactions, while the methoxyphenyl group can be modified or used to influence the electronic properties of the molecule.

One notable application of this scaffold is in the synthesis of borylated cyclobutanes. These compounds are particularly desirable as the boron moiety serves as a convenient synthetic handle for further elaboration through various carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov For instance, a formal [3+1] cycloaddition strategy has been developed to synthesize 3-borylated cyclobutanols from readily available starting materials. nih.gov This method allows for the rapid construction of molecular complexity and provides access to highly substituted cyclobutane (B1203170) cores.

Furthermore, derivatives of this compound have been explored for their potential biological activity. For example, N-[3-(4-methoxyphenyl)cyclobutyl]thian-4-amine has been synthesized and characterized. nih.gov The synthesis of such analogs highlights the utility of the this compound core as a scaffold for generating libraries of compounds for biological screening.

The versatility of this building block is further demonstrated by its use in the preparation of more complex molecules. For instance, it can serve as a precursor to compounds like 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, a compound with potential bioactivity. mdpi.com The synthesis of this triazole derivative involves a Michael addition reaction, showcasing the ability of the methoxyphenyl-substituted ring to participate in conjugate additions. mdpi.com

Strategies for Ring Expansion and Contraction Reactions of the Cyclobutane Scaffold

The inherent ring strain of the cyclobutane core in this compound makes it a prime candidate for ring expansion and contraction reactions. These transformations provide access to larger or smaller ring systems that might be difficult to synthesize through other means. chemistrysteps.com

Ring Expansion:

Ring expansion reactions of cyclobutane derivatives often proceed through carbocation intermediates. chemistrysteps.com For example, the treatment of a cyclobutanol (B46151) with acid can lead to the formation of a carbocation, which can then undergo rearrangement to form a more stable, larger ring, such as a cyclopentane. chemistrysteps.com The driving force for this process is the relief of ring strain and the formation of a more stable carbocation. chemistrysteps.com

A common strategy for initiating ring expansion is the pinacol (B44631) rearrangement or related semipinacol rearrangements. wikipedia.org These reactions involve the 1,2-migration of a carbon or hydride group to an adjacent carbocation center. In the context of this compound, the hydroxyl group can be converted into a good leaving group, and subsequent ionization can trigger a ring-expanding rearrangement.

Ring Contraction:

While less common than ring expansion, ring contraction reactions of cyclobutanes can also be synthetically useful. These reactions typically proceed through different mechanisms, such as the Favorskii rearrangement of α-haloketones derived from cyclobutanones. etsu.edu Another pathway involves cationic rearrangements where an endocyclic bond migrates to a carbocation center, leading to a contracted ring. wikipedia.org

The following table summarizes key aspects of these ring-altering strategies:

| Transformation | Key Features | Driving Force |

| Ring Expansion | Formation of a larger ring (e.g., cyclopentane). Often proceeds via carbocation rearrangements like the pinacol rearrangement. chemistrysteps.comwikipedia.org | Relief of ring strain, formation of a more stable carbocation. chemistrysteps.com |

| Ring Contraction | Formation of a smaller ring (e.g., cyclopropane). Can occur through mechanisms like the Favorskii rearrangement. etsu.edu | Formation of a more stable product, often driven by the specific reaction conditions. |

It is important to note that the outcome of these reactions (expansion vs. contraction) is highly dependent on the substrate structure and the reaction conditions employed.

Development of Novel Methodologies Utilizing the Cyclobutanol Framework

The unique reactivity of the cyclobutanol framework has been harnessed to develop novel synthetic methodologies. The inherent strain of the four-membered ring can be exploited to drive reactions that would not be feasible with acyclic or larger ring systems.

One area of active research is the use of cyclobutanol derivatives in radical reactions. For instance, radical crossover reactions of cyclic alkoxyamines have been studied, leading to ring-expansion and ring-contraction phenomena. nih.gov These reactions can produce macrocyclic polymers with dynamic covalent bonds. nih.gov

Furthermore, the development of formal [3+1] cycloaddition reactions to generate 3-borylated cyclobutanols represents a significant methodological advancement. nih.gov This strategy utilizes readily accessible starting materials to construct highly functionalized cyclobutane rings in a single step. nih.gov The resulting borylated products are valuable intermediates for further synthetic transformations. nih.gov

The synthesis of complex natural products often relies on the development of new synthetic methods. The application of (4+3) cycloaddition strategies, for example, has proven to be a powerful tool for the construction of seven-membered rings found in many natural products. nih.gov While not directly involving this compound, these types of cycloaddition reactions highlight the importance of developing novel strategies for ring formation in complex molecule synthesis.

Application in Complex Molecule Synthesis and Natural Product Analogues

The synthetic versatility of this compound and its derivatives makes them valuable building blocks in the synthesis of complex molecules and natural product analogues. The rigid cyclobutane scaffold can be used to control the spatial arrangement of functional groups, which is crucial in the design of biologically active compounds.

The synthesis of hirsutellone B, a complex natural product, showcases the utility of cyclobutane-containing intermediates. Although not directly employing this compound, the synthetic strategies used highlight the importance of functionalized cyclobutanes in constructing intricate molecular architectures. oregonstate.edu

The ability to perform ring expansion and contraction reactions on the cyclobutane core provides access to a diverse range of carbocyclic frameworks. This is particularly useful in the synthesis of natural product analogues, where systematic modification of the core structure is often required to probe structure-activity relationships. Cationic rearrangement reactions of cyclobutane derivatives have been successfully used to synthesize the cores of complex molecules. wikipedia.org

Q & A

(Basic) What are the recommended synthetic routes for 3-(4-Methoxyphenyl)cyclobutanol, and how can intermediates be validated?

Methodological Answer:

Synthesis typically involves cyclization of 4-methoxyphenyl precursors. For example, a [2+2] photocycloaddition using UV light or ring-closing metathesis (RCM) with Grubbs catalysts can form the cyclobutanol ring. Key intermediates like 3-(4-methoxyphenyl)propanal ( ) or ethyl 3-(4-methoxyphenyl)propanimidate () may be synthesized first. Validate intermediates using H/C NMR to confirm regiochemistry and LC-MS for purity (>95%). Cyclization progress can be monitored via TLC (silica gel, ethyl acetate/hexane) and IR spectroscopy for hydroxyl group detection .

(Basic) How should researchers characterize the structure and purity of this compound?

Methodological Answer:

- Structural Confirmation: Use X-ray crystallography (as demonstrated for similar compounds in ) to resolve bond angles and stereochemistry.

- Spectroscopic Analysis: H NMR (e.g., δ 7.2–6.8 ppm for aromatic protons, δ 4.5–3.8 ppm for methoxy and hydroxyl groups) and C NMR (e.g., ~160 ppm for carbonyl carbons) .

- Purity Assessment: HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times with standards ( ).

(Advanced) How can stereochemical challenges in synthesizing enantiopure this compound be addressed?

Methodological Answer:

Asymmetric synthesis using chiral catalysts (e.g., Jacobsen’s Mn(salen) for epoxidation or Noyori hydrogenation for ketone reduction) can induce enantioselectivity. Post-synthesis, chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or F NMR with chiral shift reagents (e.g., Eu(hfc)) can resolve enantiomers. For example, details enantiomer separation via column chromatography after asymmetric reduction .

(Advanced) How should conflicting literature data on reaction yields or spectroscopic profiles be resolved?

Methodological Answer:

- Reproducibility Checks: Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized catalyst loading).

- Advanced Analytics: Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G* basis set) to identify discrepancies .

(Basic) What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Spill Management: Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste.

- Storage: Store in amber vials at 2–8°C under nitrogen to prevent oxidation. Refer to Safety Data Sheets (SDS) for toxicity data (e.g., emphasizes handling by trained personnel) .

(Advanced) What methodologies are recommended for assessing the biological activity of this compound derivatives?

Methodological Answer:

- In Vitro Assays: Screen for kinase inhibition (e.g., EGFR or MAPK) using fluorescence polarization assays.

- Cell-Based Studies: Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7).

- Mechanistic Probes: Use isotopic labeling (C or H) to track metabolic pathways ( discusses similar anti-inflammatory profiling) .

(Advanced) How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

- Kinetic Studies: Monitor reaction rates via stopped-flow UV-Vis spectroscopy under varying temperatures.

- Isotopic Labeling: Introduce O or H to trace bond cleavage/formation (e.g., in cyclobutanol ring-opening reactions).

- Computational Modeling: Use Gaussian or ORCA software to simulate transition states and compare with experimental data ( references mechanistic NMR studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.